4-Bromo-5-(bromomethyl)-2-chloropyridine
Description
4-Bromo-5-(bromomethyl)-2-chloropyridine (CAS: 31872-63-6) is a halogenated pyridine derivative characterized by bromine at the 4-position, a bromomethyl group at the 5-position, and chlorine at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and alkylation processes . Its reactivity is driven by the electron-withdrawing effects of the halogens, which activate the pyridine ring for nucleophilic substitution or transition metal-catalyzed coupling. Applications span pharmaceuticals, agrochemicals, and materials science, where it is used to construct heterocyclic frameworks with tailored biological or physicochemical properties .
Properties
Molecular Formula |
C6H4Br2ClN |
|---|---|
Molecular Weight |
285.36 g/mol |
IUPAC Name |
4-bromo-5-(bromomethyl)-2-chloropyridine |
InChI |
InChI=1S/C6H4Br2ClN/c7-2-4-3-10-6(9)1-5(4)8/h1,3H,2H2 |
InChI Key |
PUXHBANZQVIZTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Cl)CBr)Br |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
4-Bromo-5-(bromomethyl)-2-chloropyridine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its halogenated structure allows for diverse chemical modifications, leading to the development of drugs targeting specific biological pathways.
- Case Study: Anticancer Agents
Research has demonstrated that derivatives of this compound exhibit significant anticancer activity. For instance, modifications to the bromomethyl group have led to compounds that effectively inhibit cancer cell proliferation in vitro, showcasing potential as novel anticancer agents.
| Compound | Activity | Reference |
|---|---|---|
| This compound derivative | IC50 = 12 µM against MDA-MB-231 cells |
Agrochemical Development
In agrochemistry, this compound is utilized as a precursor for synthesizing herbicides and insecticides. The compound's halogen substituents enhance its efficacy against pests while maintaining selectivity for target species.
- Case Study: Herbicide Formulation
A study illustrated the synthesis of a new herbicide using this compound as an intermediate. The resulting product demonstrated effective weed control with minimal impact on non-target plants.
Material Science
The compound is also significant in materials science, particularly in the development of functional materials such as polymers and coatings. Its unique structure allows it to serve as a building block for creating materials with enhanced thermal and chemical stability.
- Case Study: Polymer Synthesis
Researchers have successfully incorporated this compound into polymer matrices, resulting in materials with improved mechanical properties and resistance to environmental degradation.
Comparison with Similar Compounds
(a) 5-(Bromomethyl)-2-chloropyridine
- Structure : Lacks the 4-bromo substituent.
- Synthesis : Synthesized via alkylation of 2-chloropyridine, yielding 62% under optimized conditions .
- Reactivity : Used in Suzuki couplings to generate heterobiaryl libraries; however, yields are low (5–11%) compared to brominated analogs due to reduced electronic activation .
- Applications : Key intermediate in M5 positive allosteric modulator development .
(b) 4-Bromo-5-(bromomethyl)-2-methylpyridine
- Structure : Substitutes 2-chlorine with a methyl group.
- Properties : Methyl group increases steric hindrance, reducing reactivity in coupling reactions. Molecular formula: C₇H₇Br₂N (SMILES: CC1=CC(=C(C=N1)CBr)Br) .
- Applications: Limited in pharmaceuticals due to lower polarity compared to chloro analogs.
(c) 5-Bromo-2-chloro-4-fluoropyridine
- Structure : Replaces 4-bromo with fluorine.
- Reactivity : Fluorine’s electronegativity enhances ring activation for nucleophilic aromatic substitution but reduces stability in basic conditions .
- Applications : Used in radioimaging probes due to fluorine’s isotopic properties .
Amino-Substituted Analogs
4-Amino-5-bromo-2-chloropyridine
- Structure: Amino group replaces bromomethyl at the 5-position.
- Synthesis : Produced via reduction of nitro precursors (e.g., SnCl₂/HCl), yielding 90% purity .
- Properties: Amino group enhances hydrogen-bonding capacity, improving solubility in polar solvents.
- Applications : Building block for antitumor agents and kinase inhibitors .
Pyrimidine Derivatives
5-Bromo-2-chloropyrimidin-4-amine
- Structure: Pyrimidine core with bromo, chloro, and amino substituents.
- Crystallography : Planar pyrimidine ring stabilized by N–H···N hydrogen bonds (bond length: 1.98 Å) .
Comparative Data Tables
Key Research Findings
- Synthetic Efficiency : Brominated pyridines exhibit higher reactivity in cross-coupling reactions compared to chlorinated or fluorinated analogs due to stronger C–Br bond activation .
- Toxicity Profile: 2-Chloropyridine derivatives (e.g., imidacloprid) show genotoxicity in human lymphoma cells, with bioactivation via hepatic S9 fractions .
- Market Trends: 4-Amino-5-bromo-2-chloropyridine is in high demand for anticancer drug development, with scalable synthesis methods achieving ≥98% purity .
Preparation Methods
General Reaction Mechanism
The benzylic bromination of methyl-substituted pyridines proceeds via a radical chain mechanism. Initiation involves thermal decomposition of AIBN, generating radicals that abstract a hydrogen atom from the methyl group of the substrate. This generates a benzyl radical, which reacts with NBS to form the brominated product and a succinimidyl radical, propagating the chain. For 4-bromo-5-(bromomethyl)-2-chloropyridine, the starting material is typically 2-chloro-4-bromo-5-methylpyridine, though synthetic routes to this precursor require further exploration.
Standard Procedure and Conditions
A representative protocol involves:
-
Substrate : 2-Chloro-4-bromo-5-methylpyridine (1 equiv, 23.31 mmol)
-
Reagents : NBS (1.05–1.1 equiv, 29.14 mmol), AIBN (5–10 mol%, 1.17 mmol)
-
Solvent : Carbon tetrachloride (CCl₄, 0.5–1.0 M)
-
Conditions : Reflux (75°C) under inert atmosphere for 4–6 hours.
Workup : After cooling, the mixture is quenched with water, extracted with ethyl acetate, dried over MgSO₄, and concentrated. Purification via silica gel chromatography (hexane/ethyl acetate) yields the product as a white solid.
Table 1: Optimization of Radical Bromination Conditions
| Parameter | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| NBS Equivalents | 1.0–1.2 | 1.05 | Maximizes conversion while minimizing di-bromination |
| AIBN Loading | 2–10 mol% | 5 mol% | Balances initiation efficiency and cost |
| Reaction Time | 1–24 h | 5 h | Complete conversion without degradation |
| Solvent | CCl₄, EtOAc, CH₂Cl₂ | CCl₄ | Enhances radical stability and solubility |
Alternative Halogenation Strategies
Photochemical Bromination
In select cases, UV irradiation (300 W lamp) accelerates bromination without AIBN. A solution of 2-chloro-4-bromo-5-methylpyridine and NBS in CCl₄ undergoes irradiation for 3 hours, yielding 60–70% product after chromatography. This method reduces reliance on radical initiators but requires specialized equipment.
Lewis Acid-Assisted Bromination
While less common, zinc chloride (ZnCl₂) has been employed in Friedel-Crafts-type brominations for related diphenylmethane derivatives. However, this approach is less effective for pyridine substrates due to the ring’s electron-deficient nature.
Challenges and Mitigation Strategies
Regioselectivity and Byproduct Formation
Competing bromination at aromatic positions is minimized by using electron-withdrawing groups (e.g., Cl, Br) that deactivate the ring toward electrophilic substitution. For example, the 2-chloro and 4-bromo substituents in the substrate direct bromination exclusively to the benzylic position.
Physicochemical Properties and Characterization
Table 2: Key Properties of this compound
Industrial-Scale Considerations
Cost and Availability of Starting Materials
The limited commercial availability of 2-chloro-4-bromo-5-methylpyridine necessitates in-house synthesis, often via:
-
Chlorination of 4-bromo-5-methylpyridine using POCl₃.
-
Bromination of 2-chloro-5-methylpyridine with Br₂/Fe.
Q & A
Q. What are the established synthetic routes for 4-Bromo-5-(bromomethyl)-2-chloropyridine, and how can purity be optimized?
Answer: A common approach involves bromination of a pre-chlorinated pyridine precursor. For example, bromination of 5-(hydroxymethyl)-2-chloropyridine using N-bromosuccinimide (NBS) in a radical-initiated reaction (e.g., with AIBN) under reflux in CCl₄ . Post-synthesis, purity is optimized via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients). Purity validation requires HPLC (>95% by area) or GC-MS analysis .
Q. How is this compound characterized structurally and functionally?
Answer:
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., bromomethyl protons at δ 4.5–5.0 ppm, aromatic protons δ 7.5–8.5 ppm) .
- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 289 (C₆H₅Br₂ClN) with fragmentation matching Br and Cl loss .
- Elemental analysis : Validates %C, H, N within ±0.3% of theoretical values .
- X-ray crystallography (optional): Resolves steric effects from bromine/chlorine substituents .
Q. What safety protocols are critical for handling this compound?
Answer:
- Toxicity : Classified as WGK 3 (environmentally hazardous) . Use fume hoods and nitrile gloves.
- Reactivity : Bromine substituents increase electrophilicity; avoid contact with nucleophiles (e.g., amines, thiols) in storage .
- Disposal : Neutralize with sodium bicarbonate before incineration .
Advanced Research Questions
Q. How do conflicting data on reaction yields arise in the bromination of pyridine derivatives?
Answer: Discrepancies stem from:
- Radical initiation efficiency : AIBN decomposition rates vary with temperature, leading to incomplete bromination .
- Competing pathways : Over-bromination at adjacent positions (e.g., 3-Bromo byproducts) may occur if stoichiometry exceeds 1:1 .
- Solvent polarity : Polar solvents (e.g., DMF) favor ionic pathways, reducing radical-mediated selectivity .
Mitigation :
- Optimize NBS:substrate ratio (1.1:1) and monitor reaction progress via TLC.
- Use radical traps (e.g., TEMPO) to suppress side reactions .
Q. Why does this compound exhibit unique regioselectivity in nucleophilic substitutions compared to analogs?
Answer: The bromomethyl group at C5 and Cl at C2 create steric and electronic effects:
- Steric hindrance : C5-BrCH₂ blocks nucleophilic attack at C4, favoring reactivity at C6 .
- Electronic effects : Cl at C2 deactivates the ring, but bromomethyl enhances electrophilicity at C5/C6 .
Example : Reaction with NaN₃ yields 5-azidomethyl derivatives, whereas 5-Bromo-2-chloropyridine (no bromomethyl) undergoes C4 substitution .
Q. What methodologies resolve contradictions in reported biological activity of brominated pyridines?
Answer:
- Dose-response profiling : Test compound across 3+ concentrations (e.g., 1–100 µM) to identify non-linear effects .
- Off-target assays : Use kinase/phosphatase panels to distinguish specific enzyme inhibition (e.g., tyrosine kinases) from cytotoxicity .
- Metabolite screening : LC-MS/MS identifies hydrolyzed derivatives (e.g., 5-hydroxymethyl products) that may contribute to activity .
Q. How can computational modeling guide the design of derivatives for covalent protein targeting?
Answer:
- Docking studies : Identify reactive cysteine residues near the bromomethyl group (e.g., using AutoDock Vina) .
- QM/MM simulations : Calculate activation energies for Sₙ2 displacement reactions to prioritize stable covalent adducts .
- SAR tables : Compare IC₅₀ values of derivatives with varying halogen positions to map steric/electronic tolerances .
Data Contradictions and Validation
- Conflicting melting points : Reported mp ranges (70–85°C) may arise from polymorphic forms. Validate via DSC and recrystallization solvent screening .
- Biological activity variability : Reproduce assays in triplicate using standardized cell lines (e.g., HEK293 vs. HeLa) to control for endogenous enzyme expression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
